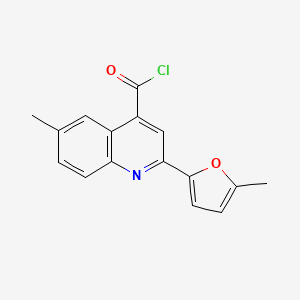

6-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride

Descripción

Propiedades

IUPAC Name |

6-methyl-2-(5-methylfuran-2-yl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2/c1-9-3-5-13-11(7-9)12(16(17)19)8-14(18-13)15-6-4-10(2)20-15/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUFVZOSCMZVNFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

6-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a furan moiety, which contributes to its unique chemical properties. The molecular formula for this compound is , and it has a molecular weight of 285.74 g/mol. The specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The compound has demonstrated effectiveness against a range of bacterial strains. It is believed to exert its antimicrobial effects by inhibiting key enzymes or interfering with cellular processes essential for microbial survival and proliferation.

- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties, possibly through mechanisms similar to those observed in other quinoline derivatives, such as inducing apoptosis in cancer cells or inhibiting tumor growth .

Antimicrobial Activity

A study evaluating the antimicrobial properties of this compound revealed significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Bacillus subtilis | 15 |

| Pseudomonas aeruginosa | 30 |

These results indicate that the compound has promising potential as an antimicrobial agent, particularly against resistant strains .

Anticancer Activity

In vitro studies have shown that this compound inhibits the growth of various cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 10 |

| HeLa (cervical cancer) | 15 |

| A549 (lung cancer) | 20 |

These findings suggest that the compound may act as a potential lead for developing new anticancer therapies .

Case Studies

Several case studies have explored the biological activity of compounds related to this compound:

- Study on Antimicrobial Efficacy : A recent investigation assessed the efficacy of this compound against multi-drug resistant bacterial strains. The results indicated that the compound exhibited superior antibacterial activity compared to standard antibiotics, highlighting its potential as an alternative treatment option .

- Evaluation in Cancer Models : Another study evaluated the anticancer properties using xenograft models in mice. Treatment with this compound resulted in significant tumor reduction compared to untreated controls, supporting its further development as an anticancer agent .

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Proteomics

- Protein Labeling: 6-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride is utilized for labeling proteins in mass spectrometry. This technique allows researchers to detect and analyze proteins effectively by covalently modifying them at nucleophilic sites, which can alter their function and localization .

- Chemical Probes: The compound acts as a chemical probe to study protein interactions and functions. It facilitates the investigation of protein behavior under various experimental conditions, providing insights into cellular processes.

-

Drug Development

- Researchers are exploring the compound's interactions with biological targets to identify new therapeutic agents. Its ability to form covalent bonds with proteins allows for the examination of potential drug candidates that may inhibit specific signaling pathways associated with diseases such as cancer.

Case Studies

A notable case study involved using this compound in experiments aimed at elucidating its binding affinity with specific proteins involved in cancer pathways. Preliminary results indicated that it could inhibit key signaling proteins, suggesting a pathway for further therapeutic exploration. These findings underscore the compound's potential in developing targeted treatments for cancer by modulating protein interactions.

Comparación Con Compuestos Similares

Quinoline-4-carbonyl chloride derivatives are widely studied for their structural diversity and applications in medicinal chemistry and materials science. Below is a detailed comparison of 6-methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride with structurally related compounds:

Structural and Functional Group Variations

Key Observations :

- Electron-Donating vs. In contrast, halogenated derivatives (e.g., 2-(4-Cl-phenyl)) exhibit electron-withdrawing effects, increasing electrophilicity at the carbonyl carbon .

- Reactivity: Acyl chlorides (e.g., target compound) are more reactive than carboxylic acids (e.g., 6-chloro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid) in nucleophilic acyl substitution, enabling faster amidation or esterification .

- Biological Activity: Halogenated analogs (e.g., bromo or chloro derivatives) often display enhanced cytotoxicity, as seen in compounds like 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride, which is explored in photodynamic therapy .

Physicochemical Properties

Notes:

- The target compound’s furyl group likely reduces crystallinity compared to halogenated derivatives, lowering its melting point.

- All acyl chlorides exhibit poor aqueous solubility and require anhydrous handling .

Métodos De Preparación

Friedländer Condensation

The most classical route involves the Friedländer synthesis , which condenses 2-aminobenzaldehyde derivatives with ketones or aldehydes under acidic or basic conditions to form quinoline derivatives.

2-Aminobenzaldehyde + Ketone/aldehyde → Quinoline derivative

- Starting with 2-amino-5-methyl-2-furylbenzaldehyde, followed by cyclization under reflux in acetic acid or ethanol, yields the quinoline core with the 5-methyl-2-furyl substituent at position 2.

Microwave-Assisted Synthesis

Recent advances have demonstrated that microwave irradiation significantly shortens reaction times and enhances yields:

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Microwave Friedländer | 1-2 minutes at 120°C | >90% | Bhatt et al. (2023) |

| Conventional Reflux | 4-6 hours | 70-80% | Wu et al. (2022) |

Functionalization at Position 2 and 4

Methylation at Position 6

The methyl group at position 6 can be introduced via selective alkylation :

- Reagents: Methyl iodide or methyl sulfate

- Conditions: Base (e.g., K₂CO₃) in DMF or acetone

- Reaction: Nucleophilic substitution at the nitrogen or electrophilic aromatic substitution at the aromatic ring

Introduction of the 5-Methyl-2-furyl Group

- This substituent is typically introduced during the initial formation of the quinoline core, using furfuryl aldehyde derivatives in the condensation step.

Conversion to the Carboxylic Acid Derivative

Oxidation of the Methyl Group

- The methyl group at position 4 can be oxidized to a carboxylic acid using potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under reflux.

Esterification and Chlorination

- The carboxylic acid is then converted to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under reflux conditions.

| Method | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Thionyl chloride | SOCl₂ | Reflux, 2-4 hours | >85% | Wu et al. |

| Oxalyl chloride | (COCl)₂ | Reflux with catalytic DMF | >90% | Bhatt et al. |

Data Tables Summarizing Preparation Methods

Notes on Optimization and Environmental Considerations

- Microwave-assisted synthesis reduces reaction time and improves yields, aligning with green chemistry principles.

- Use of less toxic reagents such as oxalyl chloride over thionyl chloride can minimize hazardous waste.

- Solvent choice (e.g., ethanol, acetonitrile) influences reaction efficiency and safety.

Q & A

Q. What are the standard synthetic methodologies for preparing 6-methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride?

The synthesis typically involves converting the quinoline-4-carboxylic acid precursor to the corresponding acid chloride. A common method uses thionyl chloride (SOCl₂) under reflux conditions for 3 hours, followed by solvent evaporation under reduced pressure . For example, analogous procedures for quinoline-4-carbonyl chlorides involve reacting the carboxylic acid with excess SOCl₂, achieving yields >85% in optimized setups. Key considerations include moisture control and inert atmospheres to prevent hydrolysis of the reactive chloride intermediate.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- 1H/13C NMR : Identifies substituent positions and confirms structural integrity. For example, quinoline protons typically resonate at δ 7.5–9.0 ppm, while furyl methyl groups appear near δ 2.3–2.5 ppm .

- HRMS : Validates molecular weight (e.g., expected [M+H]+ for C₁₇H₁₄ClNO₂: 308.0743).

- IR Spectroscopy : Confirms the carbonyl chloride stretch (~1750–1800 cm⁻¹) .

Advanced Research Questions

Q. How can researchers mitigate low yields during the synthesis of moisture-sensitive intermediates?

- Anhydrous Techniques : Use Schlenk lines or gloveboxes for reagent handling.

- Catalytic Optimization : Introduce Lewis acids (e.g., ZnCl₂) to accelerate acid chloride formation.

- Purification : Employ column chromatography with silica gel deactivated with 1% triethylamine to minimize decomposition .

Q. What strategies resolve contradictory spectral data, such as overlapping NMR signals?

- 2D NMR (COSY, HSQC, HMBC) : Differentiates coupled protons and assigns quaternary carbons. For instance, HMBC correlations between the furyl oxygen and quinoline C-2 can confirm substituent connectivity .

- Variable Temperature NMR : Reduces signal broadening caused by dynamic exchange processes.

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 2-phenylquinoline-4-carbonyl derivatives) .

Q. How can the compound’s reactivity be leveraged in coupling reactions, and what challenges arise?

- Applications : The carbonyl chloride reacts with amines or alcohols to form amides or esters, useful in drug discovery (e.g., piperazine-linked derivatives in ).

- Challenges : Competing hydrolysis under humid conditions. Solutions include using dry solvents (e.g., THF over molecular sieves) and coupling agents like DCC/DMAP .

Q. What computational methods predict the compound’s reactivity or interaction with biological targets?

- DFT Calculations : Model electrophilic attack sites (e.g., carbonyl chloride’s susceptibility to nucleophilic substitution).

- Molecular Docking : Screen against quinoline-binding proteins (e.g., kinases or DNA gyrase) using software like AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Data Contradiction and Mechanistic Analysis

Q. How to troubleshoot unexpected by-products in reactions involving this compound?

- LC-MS Monitoring : Track intermediates in real-time. For example, detect hydrolyzed carboxylic acid (m/z 290.1) if moisture contamination occurs.

- Isotopic Labeling : Use D₂O to confirm hydrolysis pathways.

- Side Reaction Mitigation : Add scavengers (e.g., molecular sieves) to absorb residual water .

Q. What crystallographic challenges arise when determining this compound’s structure, and how are they addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.